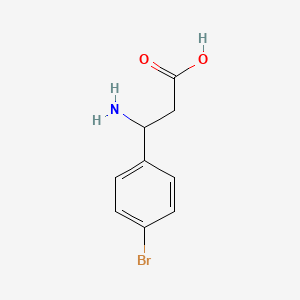

3-Amino-3-(4-bromophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUYDUXPMAYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39773-47-2 | |

| Record name | 3-amino-3-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(4-bromophenyl)propanoic acid: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Amino-3-(4-bromophenyl)propanoic acid, a pivotal building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical identity, synthesis, physicochemical properties, analytical characterization, and its significant applications in the pharmaceutical industry, particularly in the development of novel therapeutics for neurological disorders.

Chemical Identity and Significance

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a bromine atom on the phenyl ring, makes it a versatile precursor in organic synthesis. The presence of the bromo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the creation of compound libraries for drug screening. Furthermore, the β-amino acid scaffold is of significant interest in medicinal chemistry as it can be used to create peptidomimetics with improved stability and oral bioavailability compared to their α-amino acid counterparts.

This compound and its enantiomers are particularly valuable in the field of neuroscience. They serve as key intermediates in the synthesis of analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By modifying the structure of GABA with a lipophilic 4-bromophenyl group, researchers can design molecules that can cross the blood-brain barrier and modulate GABA receptor activity, offering potential treatments for a range of neurological and psychological conditions.

Table 1: CAS Numbers for this compound and its Derivatives

| Compound | CAS Number |

| Racemic this compound | 39773-47-2 |

| (R)-3-Amino-3-(4-bromophenyl)propanoic acid | 479074-63-0[1] |

| (S)-3-Amino-3-(4-bromophenyl)propanoic acid | Not available |

| This compound hydrochloride | 471259-91-3[2] |

Synthesis of Racemic this compound

The synthesis of racemic this compound can be efficiently achieved through a one-pot reaction involving the condensation of 4-bromobenzaldehyde, malonic acid, and ammonium acetate in an alcoholic solvent. This method is a variation of the classic Strecker synthesis and provides a straightforward route to the desired β-amino acid.

Experimental Protocol

Materials:

-

4-bromobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.0 equivalents) in absolute ethanol.

-

Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

-

Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

To purify the product, recrystallize the crude solid from a hot water/ethanol mixture. The pure this compound will crystallize as a white solid upon cooling.

-

Filter the purified product, wash with a small amount of cold distilled water, and dry under vacuum.

Physicochemical and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physicochemical properties.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂[3] |

| Molecular Weight | 244.09 g/mol [3] |

| Appearance | White solid[4] |

| Melting Point | Not definitively reported, varies with purity |

| Solubility | Sparingly soluble in water, soluble in hot ethanol |

Analytical Methods

While a publicly available spectrum for the racemic compound is not readily accessible, the expected ¹H NMR and ¹³C NMR spectral data can be predicted based on its structure.

-

¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons, the methine proton adjacent to the amino and phenyl groups, and the methylene protons of the propanoic acid backbone. The aromatic protons would likely appear as two doublets in the region of 7.0-7.6 ppm. The methine proton would be a multiplet around 4.5 ppm, and the methylene protons would be two distinct multiplets in the range of 2.5-3.0 ppm. The amino and carboxylic acid protons will be broad singlets, with their chemical shifts being solvent and concentration-dependent.

-

¹³C NMR: The spectrum would show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175 ppm). The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the bromine atom being identifiable. The methine and methylene carbons would be observed in the aliphatic region of the spectrum.

A validated chiral HPLC method is crucial for the separation and quantification of the enantiomers of this compound. A normal-phase chiral HPLC method has been reported for this purpose.

Illustrative HPLC Method:

-

Column: Chiral stationary phase (e.g., (R,R)-Whelk-O1)

-

Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of trifluoroacetic acid and isopropylamine.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

This method allows for the determination of the enantiomeric purity of the synthesized compound.

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 244.0 and 246.0, reflecting the isotopic pattern of bromine.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-(4-Bromophenyl)Propionic AcidCAS #: 39773-47-2 [eforu-chemical.com]

physicochemical properties of 3-Amino-3-(4-bromophenyl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-bromophenyl)propanoic Acid

Executive Summary

This compound is a non-proteinogenic β-amino acid that has emerged as a pivotal structural motif in medicinal chemistry and materials science. Its unique architecture, featuring a chiral center, an amphoteric amino acid backbone, and a synthetically versatile bromophenyl ring, makes it a highly valuable building block for drug discovery and polymer development. This guide provides a comprehensive analysis of its core physicochemical properties, spectroscopic profile, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound to leverage its full potential in their work. We will explore not only the fundamental characteristics but also the scientific rationale behind its application, particularly in the development of therapeutics for neurological disorders.[1][2][3]

Introduction and Strategic Importance

At its core, this compound is a derivative of β-alanine, where a 4-bromophenyl group is attached to the β-carbon. This substitution introduces several critical features:

-

Chirality: The β-carbon becomes a stereocenter, meaning the molecule exists as two enantiomers, (R) and (S). This is of paramount importance in pharmacology, as different enantiomers often exhibit distinct biological activities and metabolic profiles.

-

Aromatic Moiety: The phenyl ring provides a rigid scaffold that can engage in various intermolecular interactions within biological targets, such as pi-stacking.

-

Bromo-Substitution: The bromine atom is not merely a steric element. It significantly alters the electronic properties of the phenyl ring and serves as a key reactive handle for synthetic diversification.[4] This allows chemists to use powerful techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to append other molecular fragments, facilitating the exploration of structure-activity relationships (SAR).[4]

These features have established the compound as a crucial intermediate in synthesizing novel therapeutic agents, particularly those targeting the nervous system.[1][3] Its derivatives are explored for modulating neurotransmitter activity and for potential treatments of neurological conditions like Alzheimer's and Parkinson's disease.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.

| Property | Data | Source |

| IUPAC Name | This compound | - |

| Synonyms | DL-β-(4-bromophenyl)alanine, 4-Bromo-β-phenylalanine | [5] |

| CAS Number | 39773-47-2 (for racemate) | [6] |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | [6] |

| Appearance | White to off-white solid | [6][7] |

Molecular Structure and Stereochemistry

The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule amphoteric. In solid form and at physiological pH, it likely exists as a zwitterion. The stereochemistry is critical, and much of the compound's use in pharmaceutical development involves the separation and use of single enantiomers, such as (S)-3-Amino-3-(4-bromophenyl)propanoic acid or its (R)- counterpart.[2][3]

Solubility Profile

Due to its amphoteric and zwitterionic nature, the solubility of this compound is highly dependent on pH.

-

Aqueous Solubility: It is expected to have low solubility in neutral water but will readily dissolve in aqueous acidic solutions (by protonating the amino group to form a cationic salt) and aqueous alkaline solutions (by deprotonating the carboxylic acid to form an anionic salt). A related compound, (S)-2-amino-3-(4-bromophenyl)propanoic acid, is reported to be soluble in 0.1 M NaOH.[7][8]

-

Organic Solubility: Solubility in non-polar organic solvents is generally low. It may exhibit partial solubility in polar protic solvents like methanol or ethanol, especially with heating.

Acidity and Basicity (pKa)

The molecule possesses two ionizable groups:

-

Carboxylic Acid (-COOH): The pKa of the carboxylic acid group is estimated to be around 3.5 - 4.0. This is based on the predicted pKa of 3.66 for the analogous 3-Amino-3-(4-fluorophenyl)propanoic acid.[9][10] The electron-withdrawing effect of the bromophenyl group acidifies this proton compared to a simple alkyl carboxylic acid.

-

Amino Group (-NH₂): The pKa of the conjugate acid (-NH₃⁺) is expected to be in the typical range for primary amines, around 9.0 - 10.0.

These pKa values are critical for designing drug formulations, predicting absorption in the gastrointestinal tract, and understanding its behavior in biochemical assays.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following properties are expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should display characteristic signals: two doublets in the aromatic region (around 7.0-7.6 ppm) typical of a 1,4-disubstituted benzene ring; a multiplet for the chiral proton (CH-N) around 4.0-4.5 ppm; and two diastereotopic protons of the methylene group (-CH₂-COOH) appearing as a multiplet (or a pair of doublets of doublets) around 2.5-3.0 ppm. The NH₂ and OH protons are typically broad and may be exchanged with D₂O.

-

¹³C NMR: The carbon spectrum will show six distinct signals in the aromatic region, including a signal for the carbon atom bonded to bromine at a characteristic chemical shift. It will also feature signals for the carbonyl carbon (~170-175 ppm), the chiral β-carbon, and the α-carbon.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺). A key diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information on functional groups. Key expected absorption bands include:

-

A broad band from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid).

-

Medium N-H stretching bands around 3300-3500 cm⁻¹.

-

A strong C=O stretching band around 1700-1725 cm⁻¹ (for the carboxylic acid) and potentially a C=O band for the zwitterionic carboxylate around 1550-1650 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for determining the purity of the compound. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with an acid modifier like trifluoroacetic acid (TFA) or formic acid is typically effective. The acid modifier ensures the protonation of both the amino and carboxyl groups, leading to sharp, well-defined peaks.

Key Experimental Methodologies

The following protocols are foundational for the characterization and quality control of this compound.

Workflow for Physicochemical Characterization

Caption: A typical workflow from synthesis to characterization and application.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

-

Objective: To determine the chemical purity of a sample.

-

Rationale: This method separates the target compound from impurities based on polarity. A C18 (non-polar) stationary phase is used, and a polar mobile phase elutes the compounds.

-

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample: ~1 mg/mL dissolved in a 50:50 mixture of Mobile Phase A:B

-

-

Methodology:

-

Equilibrate the column with 95% A / 5% B for 10 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and re-equilibrate.

-

Monitor the eluent at 254 nm.

-

-

Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak.

Synthetic Utility and Applications

The true power of this compound lies in its role as a versatile synthetic intermediate.

Synthetic Access

A common laboratory-scale synthesis is the Rodionov reaction, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and an ammonia source (like ammonium acetate) in a suitable solvent.[11]

Application in Medicinal Chemistry: A Reactive Handle

The C-Br bond is a powerful tool for building molecular complexity. It provides a reliable site for palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide array of chemical groups. This is a cornerstone strategy in modern drug discovery for rapidly generating libraries of related compounds to optimize biological activity.[4]

Caption: Synthetic diversification via cross-coupling reactions.

This strategic use of the bromo-substituent enables researchers to fine-tune the steric and electronic properties of drug candidates, enhancing their potency, selectivity, and pharmacokinetic profiles. Its application is particularly noted in the development of therapeutics for neurological disorders, where precise molecular interactions are paramount.[4]

Conclusion

This compound is far more than a simple chemical. It is a strategically designed building block whose physicochemical properties are intrinsically linked to its utility. Its amphoteric nature, stereochemistry, and especially its synthetically versatile bromophenyl group provide a robust platform for innovation. For researchers in drug development and materials science, a comprehensive grasp of these properties is essential for harnessing its full potential, from designing robust synthetic routes and reliable analytical methods to creating next-generation pharmaceuticals and advanced materials.

References

- Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. (n.d.). Google Cloud. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwmf_QzOUNMOIOKLNGNGMWhKI4D2yeyc0CLE5zDV-aYXLFl634x0d56dC-0i9snu4nxcVeq7GhJrem-Qn5TKfrHYnTAaRK56osZHGZDAwTdigaMLXgYzZcEeVNuBEpGLt9OoxrJ_hIwdWcqKG2yPwpNGHP01fE_tDBO6fe_0SQFUBJlU-UmEYTNP8vfDsku7Yc2mpiQlVv0Rpzhdkhq1tB7PVEYoz5V0Vmmbu_CAzEK1XKcEAxcILAeOw=

- The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. (n.d.). Google Cloud. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuDjrOIShM6SUtjQBQqQFiqQklF5kakovfHXcTst-TJT3OK-JESofW9lxLx5zlzA_fQrujQLussZ0Hk54PBExQ1GiOjMwXUW-HWLEK5p44rH-w_rGyKS5KnaVob2_MruuabVX-1vMg40aKAAMds6Ko69RwLianKBQ-vDo0ea9FvbemIfZ00Mq_97mv4iaEAjVwdsNgwyISzq2SCu3IBwm__3gwackvyKAgSYYN5J8O4AxjJitYJuA2V3cHHQ==

- (S-3-Amino-3-(4-bromophenyl)propionic acid. (n.d.). Chem-Impex. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMCr5Ce0O_gNICTzBegs7WMUA6BEGFug4dft9ZqpZEiYhxhAqo3vp27ITCeQ1JqMByvZWTQE1MK1YWeLx5xAroMQDf-coUo0f2R5bJOWmSfl4NEeGyO_T_1oBOGcAF0ae1CuA=

- High Purity Fmoc-(S)-3-Amino-3-(4-bromophenyl)propionic Acid for Peptide Synthesis and Drug Development. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvCXtOxzqXXUobhYbiuKRFdjD-mEGY2c-FrbUJ1Wm6JTdDsfZYEZhpdSTIF_Chtw5aQD9hZh18LNgXZfbo2nnzxzyTvr0PLrLjYev55Rd0IyHa9nKZcf9xg6OeEwx7YdDzH9KBpHEzyqUSRmplNlS7HLogQuwuC5T7wnWBdGmh5bVOF1sskKLK7OxKhVGMrVDEbVnxHuBWBU0v2fCg1vOXs-KVkBlHh_zBZd54kM2AeS2tVOCtyXrOdUBAddKm8m527xw=

- (R-3-Amino-3-(4-bromophenyl)propionic acid. (n.d.). Chem-Impex. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Lo5TOESJyc-QqGXdZs9TV-4fwAobDociOmQhfUxkMbpsjGhlBx8FYispTJVfB-AWCfdySiVhRCX3Bgw46BUIl3eV_6z7hg0XT7ictDREcTMIvySmFDetn6EmgfJTY9uPBZM=

- 3-Amino-3-(3-bromophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRKaBbQeiRaPCReT2llD6ltMh0Md5Hlr37colLel0fh-6I3xYtA4SoYAMFpNStND1VS9nAXWigabk0HxSx0pBvcUutMqhCA5B6jC_sLYS4k0rUSbaIiPe8W3NTTs2hUBgRbZu-oOHSzxAXCzSnLWNe5KAhoUrExz8kUVtvwsPpY3iqIbRNl4QDPg1tKA==

- 2-Amino-3-(4-bromophenyl)propanoic acid ((S)-p-Bromophenylalanine). (n.d.). MedChemExpress. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.

- 3-(4-Bromophenyl)propionic acid 98 1643-30-7. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVwLx_tg6DZTJeyDCR8vxc6NfM2GW4fZ6-D5NivIxlo8QbOLuka0RiSI5hD9OiT0-UPR9l-N3ZgT7yJsQk3LgzoOMtnimhXYubJ5aMHAFWpv2TkoxQ2iDcd7s5oesaMHOZbPbxG2ac_tu3otZEj66JN09o1w==

- 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDvi6PIEPZyoNQsw6P13u0dlereFkaGqHNLw8DDkLolAuSeSVO3tSn-9vnuxHOGXk5mkZ0N_h5fYLDMves-oAv1kgxqX19kPjIweYwvKmF6MmJZ-S7A36IHOJNi6g4eIUY1qLhs4kYzDRsl0YSaCLLUzOBNQ==

- 3-Amino-3-(4-bromophenyl)-propionic acid. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKcKaOrTwh6ZiqKgkU_TuSBKqWQXvb3TWYQAH9amGGCRm3eRa8cAjNe5txQzAXHegNbktqNwLhnsWKZJRxC9esUewO_C6Klr67RCeqePodi3TeXrotwkBCFaF7BuAx7zw2OxZRoJbCKhp__UjyF1oQvEC4gPI8Ug==

- This compound. (n.d.). CymitQuimica. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLPME_7LEm3SQQsaGFPejHTIEojqnohIZRqY9PfrdYNnKjSNIf3kxrOxFrnihpl6ZTVgHTtrouICsIL6QQi0robDsHCXcil8MCV1ORRQ_eqd4QpSwt-tCaB7XNQXh4Y1kOn9Ggml-0z8troidEJILVIKb1xc1KyaXePy_1rb8QJZdfPdNsfC3ESz2a4VGO

- (S)-2-Amino-3-(4-bromophenyl)propanoic acid. (n.d.). MedChemExpress. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCkS7PZTWA9i57PttkN3goLTrD38fNhEEnbmXKD_l5OPGZ3zEjFVMJhDWCb829KHKIrJaX_-GjIT40iMFa8f2klG4jkXVQObBXhN9wnAVVKnNH7h1g_CJCVX6PN5zEsCYbwpWu9H35CehimluEKGe2IG8dCEEUWQvitdFkDHGbzBbaLT5j6MDLuDmzBx2yDvJDwrH0

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. (n.d.). ChemicalBook. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWzOAdOmX5aGHBwUQ7OP9GpuytLeoc1WaWrTpao_GEhhEDvPNJ3jW34OJ73TQIg-OX8IxguAEFGxYSMMkg9fud9XIdOlu4d_XGm_3VZvZRMcMl-Hms4_OHg6-DF6BXuNAnjCvUjqZdvTAIpTLBl6p8wqFIyG70e159SwKnxWVvp40anroNTCriFciOaxlB

- 471259-91-3|this compound hydrochloride. (n.d.). BLD Pharm. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP0qpLl-SbaFYrkF-tG0bvu8RIML6dUgNUfanyCxuvg_ey9w02QgKINm6noqX6-Ptjz4JIUa5jxR0owvwnJdBJFYCuHqFX6Rq26uQKf-Jwky73cShZwAOL7Y0lwwtMrvZMBxnaoo3kt9wPC1y5

- 3-Amino-3-(4-fluorophenyl)propanoic acid. (n.d.). ChemicalBook. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmTPiYD7K7ddfQS2MNFrH5YNZXKd_h1jkgMJBdMe_P48dHIwt9KuHM1qf_jLhDa0dEjpPDsvTgU3BCTcA5UGEQFuHCK6oIMJK0QDZd24DYGEDLI5PTj59Xm8Z8VGUuFfPn49CB8XcudBurDhTRhFuvDBdxa_NBL0HjLR7W6RU5

- 3-Amino-3-(4-fluorophenyl)propanoic acid | 325-89-3. (n.d.). ChemicalBook. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDLJeEf2dIEFuhR1febUJSF62K2W_LfHIUh8DW_wxm4l0A29y4ziFcwBwJvNY0Ej5K2lXy8yfU0ibWV6QqQu0LkUczVElKe86eNmEaYBWAV1WxUEaQAO7yz3416X7UHva3sjlwfYvQV79BbIVmEV68sjl9r5GN9iFF5GKBHZEHow

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 3-Amino-3-(4-fluorophenyl)propanoic acid CAS#: 325-89-3 [m.chemicalbook.com]

- 10. 3-Amino-3-(4-fluorophenyl)propanoic acid | 325-89-3 [amp.chemicalbook.com]

- 11. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

Introduction: The Significance of β-Amino Acids and the Role of Conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(4-bromophenyl)propanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

β-amino acids are crucial building blocks in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, their extended backbone provides unique conformational flexibility and resistance to enzymatic degradation, making them ideal for developing peptidomimetics, foldamers, and bioactive small molecules. This compound, a halogenated derivative of β-phenyl-β-alanine, is of particular interest. The presence of the bulky, electron-withdrawing bromophenyl group at the Cβ position introduces significant steric and electronic constraints that dictate its three-dimensional structure.

Understanding the conformational landscape of this molecule is not merely an academic exercise. Conformation governs molecular recognition—how a molecule binds to a receptor, fits into an enzyme's active site, or self-assembles into a larger structure. For drug development professionals, controlling conformation is paramount to optimizing efficacy, selectivity, and pharmacokinetic properties. This guide provides a multi-faceted analysis of the structure and conformation of this compound, integrating theoretical principles with practical experimental and computational workflows.

Part 1: Fundamental Molecular Structure and Stereochemistry

The foundational structure of this compound consists of a propanoic acid backbone with two key substituents: an amino group (-NH₂) and a 4-bromophenyl group, both attached to the same carbon (Cβ or C3).

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem |

| Molecular Weight | 244.09 g/mol | PubChem |

| Chirality | The C3 carbon is a stereocenter | N/A |

| Key Functional Groups | Carboxylic acid, Amine, Phenyl Halide | N/A |

The most critical structural feature is the chiral center at the C3 carbon. This gives rise to two enantiomers: (R)-3-Amino-3-(4-bromophenyl)propanoic acid and (S)-3-Amino-3-(4-bromophenyl)propanoic acid. The specific stereochemistry is a decisive factor in biological activity, as biomolecular targets are invariably chiral.

The molecule's conformation is primarily defined by the rotation around two key single bonds:

-

C2-C3 Bond: Rotation around this bond (defined by the dihedral angle H-C2-C3-H) determines the relative orientation of the carboxyl group and the C3 substituents.

-

C3-C(Aryl) Bond: Rotation around this bond (defined by the dihedral angle N-C3-C(Aryl)-C(Aryl)) dictates the position of the bulky bromophenyl ring relative to the amino acid backbone.

These rotational degrees of freedom give rise to various conformers (rotamers), which exist in a dynamic equilibrium. The energetically preferred conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Caption: Key rotatable bonds and factors influencing molecular conformation.

Part 2: Experimental Determination of Conformation

While theoretical principles provide a framework, experimental validation is essential for definitive conformational assignment. The two primary techniques for this are Single Crystal X-ray Diffraction for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists in a crystal lattice. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles.

Generalized Protocol for SC-XRD:

-

Crystal Growth (The Critical Step):

-

Causality: High-quality, single crystals are a prerequisite for diffraction. The slow evaporation of a saturated solution is the most common method.

-

Method:

-

Dissolve this compound in a suitable solvent (e.g., ethanol/water, methanol) to near saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solution to cool and evaporate slowly in a vibration-free environment over several days to weeks. The slower the evaporation, the higher the quality of the resulting crystals.

-

-

-

Crystal Mounting and Data Collection:

-

Causality: The crystal must be mounted and kept at a cryogenic temperature (typically ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.

-

Method:

-

Select a suitable crystal under a microscope.

-

Mount the crystal on a goniometer head.

-

Position the crystal in a stream of cold nitrogen gas on the diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

-

-

-

Structure Solution and Refinement:

-

Causality: The collected diffraction data (a series of spots with different intensities) is used to solve the phase problem and generate an electron density map, which is then refined to build the final molecular model.

-

Method:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.

-

-

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which is often more biologically relevant than the solid state.[1][2] Key NMR experiments provide information on through-bond and through-space atomic proximities.

Key NMR Experiments for Conformational Analysis:

-

¹H NMR: Provides basic information on the chemical environment of protons. The coupling constants (³J values) between vicinal protons can be used with the Karplus equation to estimate dihedral angles.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, helping to assign the spin systems of the molecule.[3]

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of solution-state conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[4] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structural modeling.

Workflow for NMR-Based Conformational Analysis:

Caption: Workflow for a multi-level computational conformational analysis.

Part 4: Synthesis of Findings and Implications

The conformation of this compound is dominated by the interplay between the steric bulk of the bromophenyl ring and the potential for intramolecular hydrogen bonding between the amine and carboxyl groups.

-

Predicted Conformations: Computational studies on similar β-amino acids, such as β-alanine itself, show that conformers stabilized by intramolecular hydrogen bonds (e.g., N-H···O=C) are often the most abundant. [5]For the title compound, the lowest energy conformers are expected to adopt a "gauche" or "folded" arrangement around the C2-C3 bond to facilitate this interaction, while the bulky bromophenyl ring orients itself to minimize steric clash with the carboxyl group.

-

Solid State vs. Solution: It is crucial to recognize that the conformation observed in a crystal structure may not be the most populated one in solution. Crystal packing forces can stabilize a higher-energy conformer. In solution, the molecule is more dynamic, and its average conformation will be a population-weighted average of several low-energy states. The polarity of the solvent will also play a significant role by competing for hydrogen bond donors and acceptors.

-

Implications for Drug Design: The preferred conformation dictates the spatial presentation of the key pharmacophoric features: the hydrogen bond donor/acceptor (NH₂), the hydrogen bond donor/acceptor and acidic center (COOH), and the hydrophobic/aromatic region (bromophenyl ring). A rigidified, folded conformation might be ideal for fitting into a constrained binding pocket, while a more extended conformation might be necessary to bridge two interaction sites on a biological target. Knowledge of this conformational landscape is therefore essential for rational drug design and the development of structure-activity relationships (SAR).

Conclusion

The conformational analysis of this compound is a multi-disciplinary endeavor that requires the integration of theoretical knowledge with robust experimental and computational techniques. By combining the precise solid-state information from SC-XRD, the dynamic solution-state picture from NMR, and the comprehensive energetic landscape from DFT calculations, researchers can build a complete and validated model of the molecule's three-dimensional structure. This detailed understanding is the cornerstone upon which successful applications in medicinal chemistry and materials science are built.

References

- Determination of local conformation of proteins from 1H-NMR spectroscopy data.

- CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- NMR in structural determination of proteins and peptides.NMIMS Pharmacy.

- Introduction to NMR spectroscopy of proteins.Duke Computer Science.

- The very basics of NMR of proteins.University of Maryland.

- A Brief on The NMR Spectroscopy of Proteins.Conduct Science.

- CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.

- This compound | C9H10BrNO2 | CID 554034.

- Best Practice DFT Protocols for Basic Molecular Comput

- Best Practice DFT Protocols for Basic Molecular Computational Chemistry.

- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

- 3-Amino-3-(4-bromophenyl)-propionic acid.Sigma-Aldrich.

- An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.

- Three distinct conformations of peptide 3 with relevant crystallographic measurements.

- The shape of beta-alanine.

Sources

- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 2. users.cs.duke.edu [users.cs.duke.edu]

- 3. conductscience.com [conductscience.com]

- 4. [Determination of local conformation of proteins from 1H-NMR spectroscopy data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The shape of beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-3-(4-bromophenyl)propanoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-3-(4-bromophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and offer insights into the interpretation of solubility data.

Understanding the Molecular Basis of Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with a given solvent. In the case of this compound, several key structural features dictate its solubility profile.

The molecule possesses both an acidic carboxylic acid group and a basic amino group. This allows it to exist in various ionic forms, including a zwitterionic state where both groups are charged.[1][2] This zwitterionic character significantly influences its solubility, generally leading to higher solubility in polar solvents that can stabilize the charged moieties and lower solubility in non-polar organic solvents.[1]

The presence of a bromophenyl group introduces a significant hydrophobic component to the molecule. This aromatic ring system tends to decrease solubility in aqueous systems compared to simpler amino acids but can enhance solubility in certain organic solvents that can engage in favorable interactions with the phenyl ring.

The interplay between the polar, zwitterionic portion and the non-polar bromophenyl substituent means that the solubility of this compound will be highly dependent on the specific solvent's polarity, hydrogen bonding capability, and dielectric constant.

A Framework for Predicting Solubility

A qualitative prediction of solubility in different classes of organic solvents can be made based on the principle of "like dissolves like."

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the zwitterionic form of the amino acid. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents have high dielectric constants and can solvate charged species, though they lack the hydrogen bond donating ability of protic solvents. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The large energy penalty for breaking the strong intermolecular forces in the solid amino acid is not compensated by weak van der Waals interactions with non-polar solvents.[1] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Low to Moderate | While slightly polar, their ability to solvate the zwitterionic form is limited. Solubility may be slightly enhanced by interactions with the bromophenyl group. |

Rigorous Experimental Determination of Solubility

Accurate determination of solubility is crucial for applications ranging from reaction optimization to formulation development. The saturation shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[3]

The Saturation Shake-Flask Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled incubator on an orbital shaker. Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution has reached equilibrium.[3]

-

Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to sediment. For more accurate separation, centrifuge the samples.[3]

-

Sampling: Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[4]

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample by a validated HPLC or UPLC method to determine the concentration of the dissolved compound.[4]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

The following diagram illustrates the experimental workflow for the saturation shake-flask method.

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Protic Polar | 15.2 | 0.062 |

| Ethanol | Protic Polar | 8.5 | 0.035 |

| Isopropanol | Protic Polar | 3.1 | 0.013 |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | 25.8 | 0.106 |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 30.5 | 0.125 |

| Acetonitrile | Aprotic Polar | 1.2 | 0.005 |

| Dichloromethane | Chlorinated | 0.5 | 0.002 |

| Tetrahydrofuran (THF) | Ether | 0.3 | 0.001 |

| Toluene | Non-Polar | <0.1 | <0.0004 |

| Hexane | Non-Polar | <0.1 | <0.0004 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of this data should consider the physicochemical properties of both the solute and the solvent. For instance, the higher hypothetical solubility in DMSO and DMF compared to protic alcohols could be attributed to their strong ability to disrupt the crystal lattice of the solid amino acid and solvate the resulting ions.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.

-

pH (in aqueous or mixed aqueous/organic systems): The ionization state of the amino and carboxylic acid groups is pH-dependent. At the isoelectric point, the molecule exists predominantly as a neutral zwitterion, which often corresponds to the point of minimum aqueous solubility. Adjusting the pH away from the isoelectric point will increase the concentration of the cationic or anionic form, leading to increased solubility.

-

Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, resulting in different solubilities. It is important to characterize the solid form used in solubility studies.

The following diagram illustrates the chemical equilibria of this compound in a protic solvent, highlighting the different ionic species that can exist.

Caption: Ionic forms of the amino acid.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its zwitterionic nature, the hydrophobicity of the bromophenyl group, and the properties of the solvent. A thorough understanding of these factors, coupled with rigorous experimental determination using methods like the saturation shake-flask protocol, is essential for the effective use of this compound in research and development. This guide provides the theoretical framework and practical methodology necessary for scientists to confidently assess and utilize the solubility characteristics of this compound.

References

- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

- LibreTexts Chemistry. (2022). 1. Backgrounds of Amino Acids. [Link]

- Ferreira, O., et al. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]

- Szolláth, R., et al. (2023). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics, 15(11), 2531. [Link]

- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound.

Sources

1H NMR spectrum analysis of 3-Amino-3-(4-bromophenyl)propanoic acid

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 3-Amino-3-(4-bromophenyl)propanoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a compound of interest in drug development and material science.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to explain the causal relationships behind the observed spectral features. It details the theoretical principles, presents a validated experimental protocol, and offers a meticulous interpretation of the spectral data, intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Molecular Structure and Predicted Proton Environments

A robust analysis of any ¹H NMR spectrum begins with a thorough understanding of the molecule's structure. This compound (C₉H₁₀BrNO₂) possesses a unique combination of a chiral center, an aromatic ring, and a flexible aliphatic chain, leading to several distinct proton environments.[2]

The key structural features influencing the ¹H NMR spectrum are:

-

A Para-Substituted Aromatic Ring: The 4-bromophenyl group creates a symmetrical substitution pattern on the benzene ring.

-

A Chiral Center: The carbon atom bonded to the amino group, the phenyl ring, and the propanoic acid chain (Cα) is a stereocenter.

-

An Aliphatic Chain: The -CH-CH₂-COOH fragment contains protons whose signals are influenced by the adjacent chiral center.

-

Labile Protons: The amine (-NH₂) and carboxylic acid (-COOH) groups contain protons that can undergo chemical exchange.[3]

These features give rise to five chemically distinct sets of non-labile protons, as illustrated below.

Caption: Molecular structure with key proton environments labeled.

Core NMR Principles in the Context of the Analyte

The predicted spectrum is governed by three fundamental principles: chemical shift, spin-spin coupling, and integration.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.

-

Aromatic Protons (H-ortho, H-meta): These protons are deshielded by the ring current of the benzene ring and are expected to appear far downfield (typically 7.0-8.0 ppm).[4][5] The electron-withdrawing bromine atom will further deshield the adjacent ortho protons compared to the meta protons.

-

Benzylic Proton (Ha): This proton is attached to the chiral carbon (Cα) and is deshielded by the adjacent aromatic ring and the amino group. It is expected to resonate in the 4.0-4.5 ppm region.

-

Methylene Protons (Hb, Hc): These protons are on the β-carbon (Cβ) adjacent to the electron-withdrawing carboxylic acid group. They are expected to appear in the 2.5-3.0 ppm region.

-

Labile Protons (-NH₂ and -COOH): The chemical shifts of these protons are highly variable and depend on solvent, concentration, and temperature.[3][6] In DMSO-d₆, the carboxylic acid proton can appear very far downfield (>10 ppm), while the amine protons may appear in the 2-4 ppm range. In D₂O, these protons exchange with deuterium and their signals disappear.[7][8]

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling provides crucial information about the connectivity of atoms.

-

Aromatic Region: The para-substitution pattern results in a characteristic and highly predictable splitting pattern known as an AA'BB' system. This typically appears as two distinct doublets, one for the H-ortho protons and one for the H-meta protons.[9][10][11] The coupling constant between these adjacent protons (Jortho) is typically large, around 8-9 Hz.[9]

-

Aliphatic Region (The ABX System): The presence of a chiral center at Cα renders the two adjacent Cβ protons (Hb and Hc) chemically non-equivalent. Such protons are termed diastereotopic .[12][13][14][15] Consequently, they have different chemical shifts and will couple with each other (geminal coupling, Jbc) and with the benzylic proton Ha (vicinal coupling, Jab and Jac). This creates a complex spin system known as an ABX system.

-

Ha will be split by both Hb and Hc, appearing as a doublet of doublets (dd).

-

Hb will be split by Hc (geminal coupling) and Ha (vicinal coupling), also appearing as a dd.

-

Hc will be split by Hb (geminal coupling) and Ha (vicinal coupling), appearing as a dd.

-

Integration

The integrated area under each signal is directly proportional to the number of protons it represents. For this molecule, the expected integration ratio for the non-labile protons is:

-

H-ortho : H-meta : Ha : (Hb + Hc) = 2 : 2 : 1 : 2

Experimental Protocol for High-Resolution ¹H NMR

The quality of an NMR spectrum is critically dependent on rigorous sample preparation and appropriate instrument parameters. This protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.

Caption: Spin-spin coupling network in this compound.

Advanced Considerations

The Effect of pH

The protonation state of the amino and carboxylic acid groups is pH-dependent, which significantly alters the electronic environment and thus the chemical shifts of nearby protons. [16]* Acidic pH: Both the amino group (-NH₃⁺) and the carboxylic acid group (-COOH) will be protonated. The positive charge on the ammonium group will exert a strong deshielding effect on the adjacent Ha proton, shifting it downfield.

-

Neutral pH (Zwitterion): The molecule will likely exist as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

-

Basic pH: Both groups will be deprotonated (-NH₂ and -COO⁻). The loss of the positive charge on the nitrogen will cause an upfield shift of the Ha proton signal compared to the acidic/neutral forms. [17]

Diastereotopicity and Conformational Analysis

While the diastereotopicity of Hb and Hc is a direct consequence of the adjacent chiral center, the magnitude of their chemical shift difference (Δδ) and their respective coupling constants to Ha (Jab and Jac) are dependent on the rotational conformation around the Cα-Cβ bond. [18]In a freely rotating system, the observed spectrum is an average of all conformers. Advanced techniques like variable-temperature NMR or NOESY could potentially provide deeper insights into the preferred solution-state conformation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis reveals several key features: a characteristic AA'BB' pattern for the para-substituted ring, and a complex ABX spin system for the aliphatic chain arising from the diastereotopic nature of the methylene protons adjacent to the chiral center. The spectrum is further influenced by the presence of labile protons, whose signals are highly sensitive to the choice of solvent and pH. By understanding these principles and applying a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the identity, structure, and purity of this important chemical entity.

References

- Diastereotopic protons in acyclic compounds. (2025, July 17). Vertex AI Search.

- Para-Substituted Benzene Definition - Organic Chemistry Key Term. Fiveable.

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering.

- 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid - Optional[1H NMR] - Spectrum. Spectrum.

- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.

- Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn.

- Common HNMR Patterns. Organic Chemistry Tutor.

- This compound. CymitQuimica.

- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH.

- Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. (2016, March 16). StackExchange.

- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube.

- Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023, October 4). Royal Society Publishing.

- How to differentiate diastereotopic protons by NMR in flexible groups?. (2016, December 1). StackExchange.

- Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. (2017, March 21). ResearchGate.

- ¹H NMR of Labile Protons: Deuterium (²H) Substitution. (2024, December 5). JoVE.

- NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.

- Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps.

- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. (2009, July 30). PubMed.

- How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

- NMR sample preparation guidelines. (2025, May 23). NMR-Bio.

- Exchangeable Protons in NMR—Friend or Foe?. (2023, January 26). ACD/Labs.

- A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation. (2005, November 11). Journal of the American Chemical Society.

- 3-Amino-3-(4-bromophenyl)-propionic acid. Sigma-Aldrich.

- Short Summary of 1H-NMR Interpretation. Jasperse, Chem 360 Notes.

- 3-Amino-3-(3-bromophenyl)propanoic acid. PubChem.

- 2-amino-3-phenylpropanoic acid 1H NMR Spectrum. Human Metabolome Database.

- This compound hydrochloride. BLD Pharm.

- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.

- Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. PMC - NIH.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.

- 1H NMR Chemical Shift. Oregon State University.

- pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB.

- 1H NMR Chemical Shifts. Organic Chemistry Data.

- The Role of 3-Amino-3-(4-bromophenyl)propionic Acid in Material Science. Material Science Journal.

- 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.

- (3R)-3-amino-3-phenylpropanoic acid. PubChem.

- 3-AMINO-3-PHENYLPROPANOIC ACID. precisionFDA.

- (S)-3-Amino-3-phenylpropanoic Acid. TCI Chemicals.

- 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]

- 9. fiveable.me [fiveable.me]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. youtube.com [youtube.com]

- 12. Diastereotopic protons in acyclic compounds [ns1.almerja.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 15. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Crystal Structure of 3-Amino-3-(4-bromophenyl)propanoic Acid for Researchers and Drug Development Professionals

Introduction

3-Amino-3-(4-bromophenyl)propanoic acid, a non-proteinogenic β-amino acid, has garnered significant interest within the pharmaceutical and neuroscience research communities. Its structural motif, featuring a chiral center and a brominated phenyl ring, serves as a versatile scaffold in the synthesis of novel therapeutic agents. The bromine substituent, in particular, offers a reactive handle for medicinal chemists to perform further molecular elaborations, such as cross-coupling reactions, to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the structural and physicochemical properties of this compound, with a focus on its crystal structure, synthesis, and relevance in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 39773-47-2 | |

| InChI Key | RBOUYDUXPMAYMJ-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 3-amino-3-arylpropanoic acids can be efficiently achieved through a one-pot, three-component reaction. This method offers a straightforward and scalable approach for producing the target compound.[1]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

-

4-Bromobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with dichloromethane to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to approximately 7 with a sodium hydroxide solution to precipitate the amino acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Caption: One-pot synthesis workflow for this compound.

Crystal Structure Analysis

Analysis of the Derivative's Crystal Structure (PDB: 7IIZ)

The ligand in the 7IIZ structure provides a high-resolution view of the bond angles, lengths, and the overall three-dimensional arrangement of the this compound backbone. The phenyl ring and the propanoic acid chain adopt a specific conformation dictated by the steric and electronic interactions within the protein's binding pocket and the attached purine moiety. This information is invaluable for computational modeling and rational drug design, as it provides a validated starting point for conformational analysis of the parent compound and its other derivatives.

General Principles of Amino Acid Crystallization

The crystallization of amino acids is a critical step for obtaining high-quality crystals suitable for X-ray diffraction studies. Common techniques include:

-

Vapor Diffusion: This is the most widely used method, where a droplet of the purified amino acid solution is allowed to equilibrate with a larger reservoir containing a precipitant at a higher concentration. This can be performed in either a hanging drop or sitting drop format.

-

Cooling Crystallization: This involves dissolving the amino acid in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce supersaturation and crystal growth.

-

Solvent Evaporation: A straightforward method where the solvent of a saturated amino acid solution is allowed to evaporate slowly, leading to an increase in concentration and subsequent crystallization.

Experimental Protocol: General Crystallization of Amino Acids

This protocol outlines a general approach that can be optimized for this compound.

Materials:

-

Purified this compound

-

A selection of solvents for solubility screening (e.g., water, ethanol, isopropanol, acetone, and mixtures thereof)

-

Crystallization plates (e.g., 24-well or 96-well)

-

Microscope for crystal observation

Procedure:

-

Solubility Screening: Determine the solubility of the compound in a range of solvents and solvent mixtures at different temperatures.

-

Preparation of a Saturated Solution: Prepare a near-saturated solution of the amino acid in the chosen solvent system at a slightly elevated temperature.

-

Setting up Crystallization Trials:

-

Vapor Diffusion: Pipette a small volume of the amino acid solution and mix it with a precipitant solution on a cover slip (hanging drop) or in a well (sitting drop). Seal the well containing a larger volume of the precipitant solution.

-

Cooling: Slowly cool the saturated solution. The rate of cooling can significantly impact crystal quality.

-

Evaporation: Leave the solution in a loosely covered container to allow for slow evaporation of the solvent.

-

-

Monitoring and Optimization: Regularly inspect the trials under a microscope for crystal formation. Optimize conditions such as precipitant concentration, pH, and temperature to improve crystal size and quality.

Caption: General workflow for the crystallization of amino acids.

Applications in Drug Development

This compound is a key building block in the development of therapeutics, particularly for neurological disorders. Its structural features allow for the design of molecules that can interact with specific biological targets within the central nervous system. The presence of the chiral center is crucial for enantioselective interactions with biological macromolecules, which can lead to improved efficacy and reduced off-target effects. Researchers utilize this compound in the synthesis of neuroactive peptides and small molecules aimed at modulating neurotransmitter systems.

Conclusion

This technical guide has provided a detailed overview of the synthesis, physicochemical properties, and crystal structure considerations for this compound. While a definitive crystal structure of the free amino acid is not publicly available, analysis of a structurally similar derivative provides valuable conformational insights. The provided synthesis and crystallization protocols offer a practical framework for researchers working with this important molecule. The continued exploration of this and related compounds holds significant promise for the discovery of novel therapeutics.

References

- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025).

- PubChem Compound Summary for CID 554034, this compound.

- RCSB PDB - 7IIZ: PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with Z8598075280.

Sources

An In-Depth Technical Guide to the Chirality and Enantiomers of 3-Amino-3-(4-bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analysis of the enantiomers of 3-Amino-3-(4-bromophenyl)propanoic acid, a β-amino acid of significant interest in medicinal chemistry and materials science. We delve into the critical importance of stereoisomerism in drug development and outline detailed, field-proven methodologies for the preparation and characterization of the individual (R)- and (S)-enantiomers. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics and functional materials, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Significance of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and material science. Enantiomers, the pair of mirror-image isomers, often exhibit vastly different biological activities and physical properties. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is paramount in drug discovery and development.[1]

This compound is a non-proteinogenic β-amino acid that has garnered attention as a versatile building block. Its structure, featuring a chiral center at the C3 position, a bromine-substituted aromatic ring, and both amino and carboxylic acid functionalities, makes it a valuable scaffold for creating diverse molecular architectures. The individual enantiomers of this compound are crucial for developing stereospecific peptides, peptidomimetics, and other complex molecules with tailored biological or material properties.[2][3]

This guide will provide a detailed exploration of the synthesis of racemic this compound, followed by an in-depth discussion and protocols for its chiral resolution and the subsequent analysis of the separated enantiomers.

Synthesis of Racemic this compound

The preparation of the racemic mixture is the initial step towards obtaining the pure enantiomers. A common and effective method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.

Reaction Scheme:

4-Bromobenzaldehyde + Malonic Acid + Ammonium Acetate → (±)-3-Amino-3-(4-bromophenyl)propanoic acid

Mechanism Insight: This reaction proceeds through a Knoevenagel condensation of 4-bromobenzaldehyde and malonic acid to form an unsaturated intermediate. This is followed by a Michael addition of ammonia and subsequent decarboxylation to yield the final β-amino acid. The use of ammonium acetate provides both the ammonia source and a catalytic base.

Experimental Protocol: Synthesis of Racemic this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.[4]

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the evolution of CO2 as an indicator of reaction progression.[4]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate and wash it sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.[4]

-

Drying: Dry the purified product in a vacuum oven at 80-100 °C.

The resulting white to off-white solid is racemic this compound.

Chiral Resolution of (±)-3-Amino-3-(4-bromophenyl)propanoic acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. Several techniques can be employed, with diastereomeric salt formation and enzymatic resolution being two of the most effective methods.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]

Causality Behind Experimental Choices: The choice of resolving agent is crucial and is often determined empirically. Chiral bases like (R)- or (S)-α-phenethylamine or chiral acids like tartaric acid are commonly used. The solvent system is also a key parameter, as it influences the solubility difference between the diastereomeric salts.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-tartaric acid).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The efficiency of the crystallization can be influenced by factors such as the cooling rate and the presence of seed crystals.[7]

-

Isolation of the Less Soluble Diastereomer: Filter the crystals and wash them with a small amount of cold solvent to remove the more soluble diastereomer.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free enantiomer of the amino acid.

-

Isolation of the More Soluble Diastereomer: The more soluble diastereomer can be recovered from the mother liquor by evaporation and subsequent treatment with a base.

-

Purification: The liberated enantiomers can be further purified by recrystallization.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods.[8][9] Enzymes, being inherently chiral, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. Lipases and aminoacylases are commonly employed for the resolution of amino acids.[8]

Mechanism Insight: For instance, in the presence of an acyl donor, a lipase can selectively acylate the amino group of one enantiomer, allowing for the separation of the acylated and unacylated forms. The choice of enzyme and reaction conditions (solvent, acyl donor) is critical for achieving high enantioselectivity.

Experimental Protocol: Enzymatic Resolution using Lipase

-

Reaction Setup: Suspend the racemic ethyl ester of this compound in an organic solvent (e.g., butyl butanoate).

-

Enzyme Addition: Add a lipase, such as Candida antarctica lipase A (CAL-A), to the mixture.

-

Acylation: The enzyme will selectively N-acylate one of the enantiomers. Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separation: After the reaction, filter off the enzyme. The reaction mixture now contains the N-acylated enantiomer and the unreacted enantiomeric ester. These can be separated by standard chromatographic techniques or by extraction after converting one to a salt.

-

Hydrolysis: The N-acylated enantiomer can be hydrolyzed back to the free amino acid using acidic or basic conditions.

Analytical Characterization of Enantiomers

Once the enantiomers are separated, their purity must be rigorously assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10][11]

Chiral HPLC Analysis

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.[1][12] Pirkle-type columns, such as the (R,R) Whelk-O1, are effective for the separation of β-amino acids.[10][13]

Principle of Chiral Recognition: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers. The stability of these complexes differs for the two enantiomers, resulting in differential retention. For Pirkle-type CSPs, π-π interactions, hydrogen bonding, and steric hindrance are the primary modes of interaction.

Experimental Protocol: Chiral HPLC Analysis

-

Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v).[10][13] The small amounts of TFA and isopropylamine are crucial for improving peak shape and resolution.[10]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm[13]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Data Presentation: Typical Chiral HPLC Results

| Enantiomer | Retention Time (min) | Enantiomeric Excess (ee%) |

| (R)-enantiomer | ~18.0 | >99% |

| (S)-enantiomer | ~22.5 | >99% |

| Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.[13] |

Applications of Enantiomerically Pure this compound

The availability of the individual enantiomers of this compound opens up numerous possibilities in research and development.

-

Medicinal Chemistry: These enantiomers can be incorporated into peptides and peptidomimetics to study structure-activity relationships (SAR) and to develop novel therapeutic agents.[2] The bromophenyl group serves as a handle for further chemical modifications, such as cross-coupling reactions, to create libraries of compounds for drug screening.[2]

-

Materials Science: The unique structural features of this amino acid can be exploited to create novel polymers and functional materials with specific properties, such as enhanced thermal stability or modified optical characteristics.[3]

Conclusion